N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-23-13-10-20(11-14-23)27-31-28-24(16-21-7-5-6-8-25(21)35-28)29(32-27)36-17-26(33)30-22-12-9-18(2)19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLLOZIQPNUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O3S |
| Molecular Weight | 485.60 g/mol |
| CAS Number | 866726-36-5 |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, derivatives containing the chromeno-pyrimidine moiety have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar activities.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Apoptosis Induction : It is hypothesized that the compound can trigger apoptotic pathways in malignant cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle regulators, leading to halted proliferation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, supporting the potential therapeutic applications of this class of compounds.
Pharmacological Profile
The pharmacological profile of this compound suggests it may also possess anti-inflammatory and neuroprotective properties. These effects could be attributed to its interaction with neurotransmitter systems and inflammatory pathways.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chemical compound with potential applications in scientific research. This compound is similar to other compounds with a chromeno[2,3-d]pyrimidine core, but it has unique substitutions that may give it distinct biological properties.
Similar Compounds
- N-(4-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide This compound contains a fluorophenyl group, a chromeno-pyrimidine moiety, and a sulfanyl group.
- N-(4-ethoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide An ethoxy substitution on the phenyl ring of this compound may alter its solubility and reactivity.
- N-(2,3-dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide This compound is a ChemDiv screening compound with the ID C683-0381 .
- N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide This compound is another ChemDiv screening compound with the ID C683-0291 .
- N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide This compound has a molecular weight of 458.587 g/mol and the linear formula C26H26N4O2S .
- N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide This compound has the CAS number 866873-27-0 and the molecular formula C29H27N3O3S .
Comparison with Similar Compounds
Chromeno-Pyrimidine vs. Triazole Derivatives
The target compound’s chromeno-pyrimidine core distinguishes it from analogs like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which features a triazole ring.
Substituent Variations in Sulfanyl Acetamide Derivatives
Aryl Group Modifications
- N-(2-Chlorophenyl) Analog (): The compound N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide shares the chromeno-pyrimidine core but substitutes the 3,4-dimethylphenyl group with a 2-chlorophenyl moiety. Chlorine’s electron-withdrawing nature may reduce electron density at the acetamide nitrogen, altering reactivity or binding compared to the dimethyl-substituted target compound.
- 4-Ethoxyphenyl vs. 4-Methylphenyl : The target’s 4-ethoxyphenyl group (electron-donating) contrasts with the 4-methylphenyl group in the analog from . Ethoxy groups typically enhance solubility but may increase metabolic vulnerability compared to methyl groups.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For instance, factorial designs can systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. Central Composite Designs (CCD) are particularly effective for non-linear relationships between variables, enabling predictive modeling of yield and purity . Computational pre-screening using quantum chemical methods (e.g., DFT) can prioritize reaction pathways, reducing experimental iterations .
Basic: How can structural contradictions between computational predictions and experimental crystallography data be resolved?
Answer:
Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or crystal packing forces). To resolve this:
- Refine DFT calculations with implicit solvent models (e.g., COSMO) and compare with X-ray crystallography data (e.g., bond lengths, torsion angles) .
- Validate computational charge distribution predictions using Hirshfeld surface analysis of experimental crystal structures .
- Cross-reference with analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify systematic deviations .
Advanced: What methodologies are suitable for elucidating the reaction mechanism of sulfanyl-acetamide formation?
Answer:
Advanced mechanistic studies require:
- Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
- Kinetic isotope effects (KIE) to probe rate-determining steps, combined with LC-MS to track intermediate species .
- In-situ spectroscopic monitoring (e.g., FTIR, Raman) to detect transient intermediates like thiolate anions or radical species .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Systematic substitution : Replace the 4-ethoxyphenyl or 3,4-dimethylphenyl groups with bioisosteres (e.g., 4-fluorophenyl, 3-chlorophenyl) and analyze electronic effects via Hammett plots .
- Molecular docking : Use AutoDock or Schrödinger to predict binding affinities against target proteins, guided by crystallographic data from related pyrimidine derivatives .
- Pharmacophore mapping : Compare with structurally similar compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) to identify critical functional groups .
Basic: What analytical techniques are essential for purity assessment and contamination analysis?
Answer:
- HPLC-DAD/MS : Resolves co-eluting impurities and confirms molecular weight .
- 1H/13C NMR : Detects residual solvents (e.g., DMSO) or unreacted precursors (e.g., free thiols) .
- Elemental analysis (EA) : Validates stoichiometric ratios of C, H, N, S with <0.3% deviation .
Advanced: How can contradictory biological activity data across assays be reconciled?
Answer:
- Assay standardization : Normalize results using positive controls (e.g., kinase inhibitors for enzyme assays) .
- Meta-analysis : Apply multivariate statistics (e.g., PCA) to identify outliers or batch effects .
- Cellular context validation : Compare activity in immortalized vs. primary cell lines to rule out off-target effects .
Basic: What computational tools are recommended for predicting physicochemical properties?
Answer:
- LogP and solubility : Use Schrödinger’s QikProp or ACD/Labs Percepta with fragment-based corrections for sulfanyl and chromeno groups .
- pKa prediction : Employ MarvinSketch or Epik to account for the acidic thiol proton and basic pyrimidine nitrogen .
- Thermodynamic stability : Calculate Gibbs free energy of polymorphs using Materials Studio for crystal form selection .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram scale?
Answer:
- Flow chemistry : Minimize exothermic risks in thiol-acetamide coupling using microreactors .
- Process Analytical Technology (PAT) : Implement real-time FTIR to monitor reaction progression and adjust parameters dynamically .
- Purification optimization : Replace column chromatography with crystallization using Hansen solubility parameters for solvent selection .
Basic: How should researchers validate the stability of this compound under varying storage conditions?
Answer:
- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via UPLC .
- Long-term stability : Use Arrhenius kinetics to extrapolate shelf life from accelerated stability data .
- Excipient compatibility : Test with common stabilizers (e.g., mannitol, PVP) using DSC to detect eutectic interactions .
Advanced: What interdisciplinary approaches enhance the development of targeted delivery systems for this compound?
Answer:
- Nanocarrier design : Use coarse-grained molecular dynamics (CGMD) to simulate lipid nanoparticle encapsulation efficiency .
- Ligand conjugation : Attach targeting moieties (e.g., folate, peptides) via thiol-maleimide click chemistry, characterized by MALDI-TOF .
- In vivo pharmacokinetics : Employ LC-MS/MS with isotopically labeled analogs (e.g., deuterated acetamide) for precise biodistribution tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
